2,4-Dibromo-1-methoxyphenazine
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Overview
Description
2,4-Dibromo-1-methoxyphenazine is a synthetic organic compound belonging to the phenazine class of heterocyclic compounds. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The unique structure of this compound, characterized by the presence of bromine and methoxy groups, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1-methoxyphenazine typically involves the bromination of 1-methoxyphenazine. One common method includes dissolving 2,4-Dibromo-1-hydroxyphenazine in tetrahydrofuran and dimethylformamide, followed by cooling the reaction mixture to -78°C and adding sodium hydride . This reaction results in the formation of this compound.
Industrial Production Methods: Industrial production of phenazine derivatives, including this compound, often employs large-scale bromination and methoxylation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-1-methoxyphenazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxyphenazine derivatives.
Substitution: Bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various phenazine derivatives with altered functional groups, enhancing their biological and chemical properties .
Scientific Research Applications
2,4-Dibromo-1-methoxyphenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial activity, making it useful in studying bacterial resistance mechanisms.
Medicine: Its potential as an antitumor agent is being explored, with studies showing its ability to inhibit cancer cell growth.
Industry: The compound’s antioxidant properties make it valuable in developing materials with enhanced stability and longevity
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1-methoxyphenazine involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit the activity of enzymes like quinone reductase 2 and inducible nitric oxide synthase, leading to reduced oxidative stress and inflammation . Additionally, its ability to intercalate into DNA strands disrupts cellular replication processes, contributing to its antitumor effects .
Comparison with Similar Compounds
2-Bromo-1-hydroxyphenazine: Shares similar antimicrobial properties but differs in its hydroxyl group.
2,4-Dibromo-1-hydroxyphenazine: Similar in structure but with a hydroxyl group instead of a methoxy group.
1-Methoxyphenazine: Lacks the bromine atoms, resulting in different chemical reactivity and biological activity.
Uniqueness: 2,4-Dibromo-1-methoxyphenazine stands out due to its dual bromine substitution and methoxy group, which enhance its chemical stability and biological activity. These modifications make it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C13H8Br2N2O |
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Molecular Weight |
368.02 g/mol |
IUPAC Name |
2,4-dibromo-1-methoxyphenazine |
InChI |
InChI=1S/C13H8Br2N2O/c1-18-13-8(15)6-7(14)11-12(13)17-10-5-3-2-4-9(10)16-11/h2-6H,1H3 |
InChI Key |
MVQCVSKTSHOOMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C2=NC3=CC=CC=C3N=C12)Br)Br |
Origin of Product |
United States |
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